3-Chlor-5-(Trifluormethyl)-2-pyridinylmethanon-oxim CAS No. 339106-34-2"

>

3-Chlor-5-(Trifluormethyl)-2-pyridinylmethanon-oxim CAS No. 339106-34-2"

>

3-Chlor-5-(Trifluormethyl)-2-pyridinylmethanon-oxim

Übersicht

Beschreibung

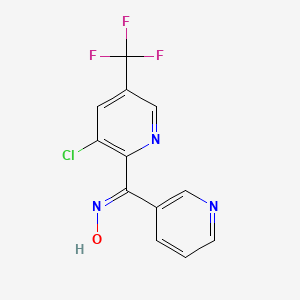

3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone oxime: is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro group, a trifluoromethyl group, and an oxime functional group attached to a pyridine ring

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antimicrobial Agents

This compound has been explored for its potential as an antimicrobial agent. The presence of the trifluoromethyl group is known to enhance the lipophilicity of compounds, which can improve their ability to penetrate biological membranes and increase their efficacy against bacterial strains. Research indicates that derivatives of this compound exhibit potent activity against a range of pathogens, making it a candidate for further development into therapeutic agents.

Anticancer Properties

Studies have shown that oxime derivatives can exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. The compound's structure allows it to interact with biological targets effectively, potentially leading to the development of new anticancer drugs. Preliminary studies suggest that modifications to the oxime functional group can enhance cytotoxicity against various cancer cell lines.

Agrochemical Applications

Pesticides and Herbicides

The compound serves as an important intermediate in the synthesis of agrochemicals, particularly in the formulation of pesticides and herbicides. For instance, it is utilized in the production of trifluoxystrobin , a fungicide widely used in agriculture. The trifluoromethyl group contributes to the compound's stability and effectiveness as a pesticide, providing protection against fungal diseases in crops.

Insecticides

Research has indicated that similar oxime compounds possess insecticidal properties, making them valuable in pest management strategies. The structural features of 3-Chloro-5-(trifluoromethyl)-2-pyridinyl(3-pyridinyl)methanone oxime can be tailored to enhance its activity against specific insect pests.

Material Science Applications

Polymer Chemistry

In material science, this compound can be used as a building block for synthesizing novel polymers with tailored properties. Its ability to participate in various chemical reactions allows for the creation of materials with specific mechanical and thermal characteristics. For example, incorporating this oxime into polymer matrices may improve thermal stability or chemical resistance.

Dyes and Pigments

The compound's vibrant color properties make it suitable for use in dyes and pigments. Its derivatives have been investigated for their potential application in textile dyeing processes, where they can impart color while maintaining environmental safety due to their relatively low toxicity compared to traditional dyeing agents.

Synthesis and Case Studies

A notable case study involves the synthesis of high-purity 3-Trifluoromethyl acetophenone oxime , which serves as a precursor for various derivatives including the target compound. The synthesis process involves several steps:

- Nitration of Benzotrifluoride: This step generates an isomeric mixture that includes meta, para, and ortho isomers.

- Grignard Reaction: The nitrated product is reacted with magnesium metal to form a Grignard reagent.

- Oximation: This Grignard reagent undergoes reaction with hydroxylamine to yield the desired oxime product.

This synthetic route has been optimized to reduce unwanted byproducts and improve yield, demonstrating the compound's significance in industrial applications where purity and efficiency are paramount .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone oxime typically involves the reaction of 3-chloro-5-(trifluoromethyl)-2-pyridinecarboxaldehyde with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium acetate, in an aqueous or alcoholic medium. The reaction conditions include stirring the mixture at room temperature or slightly elevated temperatures until the formation of the oxime is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone oxime undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form corresponding nitrile oxides.

Reduction: The oxime can be reduced to the corresponding amine.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate, and are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Formation of nitrile oxides.

Reduction: Formation of corresponding amines.

Substitution: Formation of substituted pyridine derivatives.

Wirkmechanismus

The mechanism of action of 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, influencing their function. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. The chloro group can participate in electrophilic interactions, further modulating the compound’s activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-Bromo-5-fluoropyridine-2-carboxylic acid

- 4-Hydroxyquinolin-2(1H)-one

- 5-Chloro-2-pyridinecarboxylic acid

Uniqueness

3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone oxime is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound for various applications.

Biologische Aktivität

The compound 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone oxime is a notable chemical entity that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity associated with this compound, including its mechanisms of action, cytotoxicity profiles, and relevant case studies.

- Chemical Name : 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone oxime

- CAS Number : 303997-56-0

- Molecular Formula : C11H11ClF3N3O2

- Molecular Weight : 309.67 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, leading to significant pharmacological effects. Notably, its structure includes a pyridine ring, which is known for its role in drug interactions and bioactivity. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability.

Cytotoxicity and Anticancer Activity

Research has demonstrated that 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone oxime exhibits substantial cytotoxic effects against various cancer cell lines. The following table summarizes the cytotoxicity data:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast) | 12.50 | Induction of apoptosis through mitochondrial pathways |

| A549 (Lung) | 26.00 | Inhibition of cell proliferation via CDK2 inhibition |

| HepG2 (Liver) | 0.71 | Activation of caspase-dependent pathways |

Case Studies

- Study on MCF7 Cell Line :

- A549 Lung Cancer Study :

- HepG2 Liver Cancer Study :

Eigenschaften

IUPAC Name |

(NE)-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-pyridin-3-ylmethylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClF3N3O/c13-9-4-8(12(14,15)16)6-18-11(9)10(19-20)7-2-1-3-17-5-7/h1-6,20H/b19-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REXRWQJYWXQKLG-VXLYETTFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=NO)C2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)/C(=N\O)/C2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClF3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.